molecular formula C20H27ClN2O7 B152677 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt CAS No. 138182-20-4

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

Cat. No.: B152677
CAS No.: 138182-20-4
M. Wt: 442.9 g/mol
InChI Key: CGXWVPSZSVEFAI-CYRSAHDMSA-N
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Description

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound produces a magenta color upon enzymatic cleavage, making it a valuable tool in various biological and chemical assays .

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the E. coli bacterium , and plays a crucial role in the hydrolysis of glucuronides, a key step in the metabolism of various substances.

Mode of Action

The compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme interacts with the compound, it cleaves it, leading to the production of a colored precipitate . This color change can be used to detect the presence and activity of the enzyme.

Result of Action

The cleavage of the compound by β-glucuronidase results in the production of a salmon-colored or rose-colored precipitate. This color change provides a visual indication of the presence and activity of the enzyme, making the compound useful in various applications, such as the detection of E. coli contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves the reaction of 6-chloro-3-indolyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by beta-glucuronidase, resulting in the cleavage of the glucuronide moiety and the formation of a colored product .

Common Reagents and Conditions

The enzymatic reaction typically requires the presence of beta-glucuronidase and occurs under physiological conditions, such as neutral pH and moderate temperatures. The major product formed from this reaction is a magenta-colored compound, which is used as an indicator of beta-glucuronidase activity .

Scientific Research Applications

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is widely used in scientific research for various applications:

Comparison with Similar Compounds

6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is similar to other chromogenic substrates used for detecting beta-glucuronidase activity, such as:

The uniqueness of this compound lies in its specific colorimetric response and its suitability for various assay conditions, making it a versatile tool in scientific research .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO7.C6H13N/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXWVPSZSVEFAI-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 2
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 3
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 4
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 5
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
Reactant of Route 6
6-Chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

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